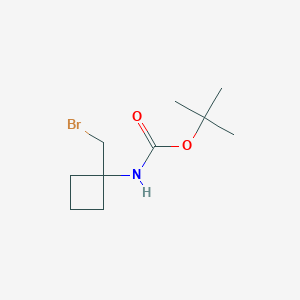
tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate is an organic compound with the molecular formula C11H20BrNO2 It is a derivative of carbamate, featuring a bromomethyl group attached to a cyclobutyl ring, which is further connected to a tert-butyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl cyclobutyl derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: The major product is the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce cyclobutyl and carbamate functionalities into target molecules.
Biology: Investigated for its potential as a protecting group for amines in peptide synthesis.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the carbamate moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile intermediate in various chemical reactions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
tert-Butyl (1-methylcyclopropyl)carbamate: Features a cyclopropyl ring instead of a cyclobutyl ring.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Contains a cyclopropyl ring and a hydroxymethyl group.
Uniqueness
tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate is unique due to the presence of the bromomethyl group, which provides a reactive site for further functionalization.
Eigenschaften
Molekularformel |
C10H18BrNO2 |
|---|---|
Molekulargewicht |
264.16 g/mol |
IUPAC-Name |
tert-butyl N-[1-(bromomethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-7H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
SEVGFROLOMIPPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


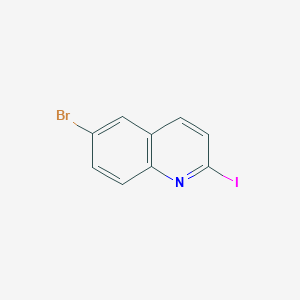



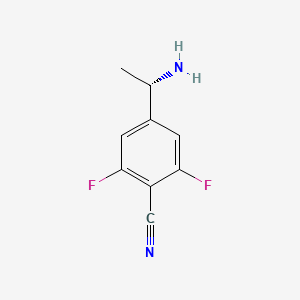
![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)
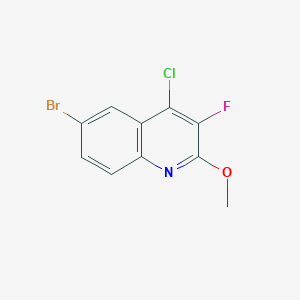
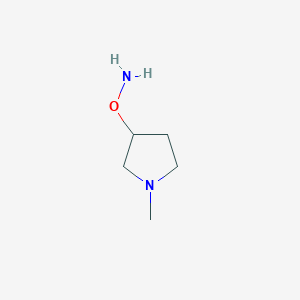
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)

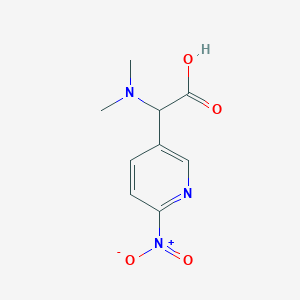
![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)
![(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13030827.png)

